molecular formula C10H16N4 B12997420 2-(1-Cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine

2-(1-Cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine

Cat. No.: B12997420
M. Wt: 192.26 g/mol
InChI Key: XCHGLDQZCMAFAO-UHFFFAOYSA-N
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Description

2-(1-Cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine is a heterocyclic compound that features a piperidine ring fused with a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the piperidine and triazole rings endows it with unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropyl-substituted hydrazine with a piperidine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as methanol or ethanol to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products .

Scientific Research Applications

2-(1-Cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, inhibiting their activity or modulating their function. The piperidine ring may enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine is unique due to the combination of the piperidine and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .

Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

2-(2-cyclopropyl-1,2,4-triazol-3-yl)piperidine

InChI

InChI=1S/C10H16N4/c1-2-6-11-9(3-1)10-12-7-13-14(10)8-4-5-8/h7-9,11H,1-6H2

InChI Key

XCHGLDQZCMAFAO-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=NC=NN2C3CC3

Origin of Product

United States

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